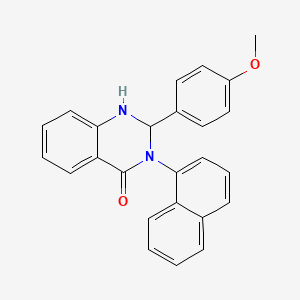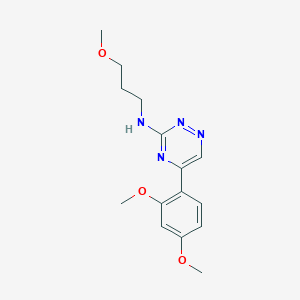
2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate, also known as CP-94,253, is a synthetic compound that belongs to the family of coumarin derivatives. It has been extensively studied for its potential use in scientific research due to its unique chemical properties.
Wirkmechanismus
2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate acts as a selective antagonist of the NTS1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By binding to the receptor, this compound prevents the activation of downstream signaling pathways that are involved in a variety of physiological processes. This mechanism of action is responsible for the effects of this compound on pain regulation, anxiety, and locomotor activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain sensitivity, decrease anxiety-like behavior, and decrease locomotor activity. This compound has also been shown to affect dopamine and serotonin receptors, which are involved in a variety of physiological processes including mood regulation and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate in lab experiments is its selectivity for the NTS1 receptor. This allows researchers to study the specific effects of NTS1 receptor activation or inhibition without affecting other physiological processes. However, one limitation of using this compound is its relatively low potency compared to other NTS1 receptor antagonists. This can make it difficult to achieve the desired level of receptor inhibition in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate. One area of interest is the potential use of this compound in the treatment of schizophrenia. Another area of interest is the effects of this compound on dopamine and serotonin receptors, and its potential use in the treatment of addiction. Additionally, the development of more potent NTS1 receptor antagonists could lead to further research into the physiological processes that are affected by NTS1 receptor activation or inhibition.
Synthesemethoden
2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate can be synthesized using a variety of methods. One commonly used method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-oxo-4-phenyl-2H-chromene-7-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate has been used in a variety of scientific research applications. One of the most common applications is in the study of the central nervous system. This compound has been shown to act as a selective antagonist of the neurotensin receptor NTS1, which is involved in a variety of physiological processes including pain regulation, anxiety, and locomotor activity. This compound has also been studied for its potential use in the treatment of schizophrenia, as well as its effects on dopamine and serotonin receptors.
Eigenschaften
IUPAC Name |
(2-oxo-4-phenylchromen-7-yl) 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO5S/c22-15-6-9-17(10-7-15)28(24,25)27-16-8-11-18-19(14-4-2-1-3-5-14)13-21(23)26-20(18)12-16/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOHJBDYVYUNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4971133.png)

![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B4971161.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide](/img/structure/B4971191.png)
![isopropyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4971198.png)
![8-{2-[2-(2-fluorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4971208.png)

![2-fluoro-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4971220.png)


![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4971237.png)

![1-(4-fluorobenzyl)-2-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4971253.png)